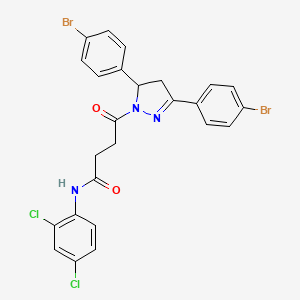
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-N-(2,4-dichlorophenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C25H19Br2Cl2N3O2 and its molecular weight is 624.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Opto-Electronics and Material Science
Novel heterocyclic compounds with structural similarities to the queried chemical have been designed and synthesized for opto-electronic applications. These materials exhibit blue and green emission, which are essential properties for opto-electronic devices such as light-emitting diodes (LEDs) and organic semiconductors. The research into these materials focuses on their optical properties, including absorption and emission spectra, solvent effects, and bandgap energies, suggesting the potential use of similar compounds in the development of new opto-electronic materials (Ramkumar & Kannan, 2015).
Antitumor and Anticancer Properties
Several studies have synthesized and characterized pyrazole derivatives incorporating thiophene and thiazole moieties, showing significant antitumor activities. These compounds were evaluated against various cancer cell lines, including hepatocellular carcinoma, demonstrating promising IC50 values. The research highlights the potential of pyrazole-based compounds as chemotherapeutic agents, suggesting that similar structures could be explored for their anticancer properties (Gomha, Edrees, & Altalbawy, 2016).
Antimicrobial Activities
Pyrazoline derivatives have also been studied for their antimicrobial efficacy. Through various synthetic pathways, researchers have developed compounds with potent antimicrobial activities against gram-positive and gram-negative bacteria. These findings indicate the potential for structurally related compounds to serve as bases for new antimicrobial agents, addressing the ongoing need for novel antibiotics to combat resistant bacterial strains (Hawaiz, 2018).
Fluorescent Materials for Sensing and Imaging
Research on pyrazoline derivatives has extended into the development of fluorescent materials. These compounds exhibit significant fluorescence properties, making them candidates for fluorescent probes and materials in sensing and imaging applications. Studies have focused on understanding the effect of different substituents on the fluorescence properties, which is crucial for designing compounds with tailored emission characteristics for specific applications (Ibrahim et al., 2016).
Eigenschaften
IUPAC Name |
4-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-N-(2,4-dichlorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Br2Cl2N3O2/c26-17-5-1-15(2-6-17)22-14-23(16-3-7-18(27)8-4-16)32(31-22)25(34)12-11-24(33)30-21-10-9-19(28)13-20(21)29/h1-10,13,23H,11-12,14H2,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDMEBPBRQDPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Br2Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
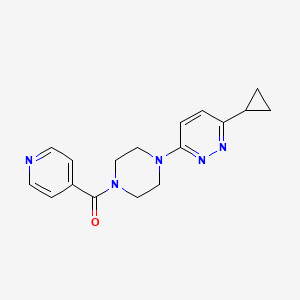


![3-(3-bromophenyl)-8-ethyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2719887.png)

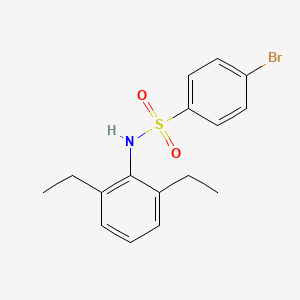
![3-(4-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2719892.png)
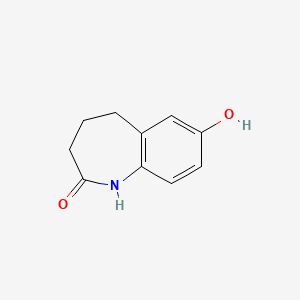
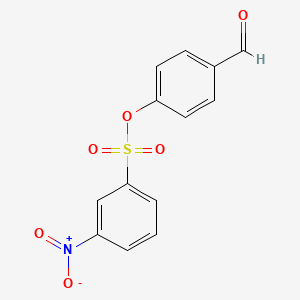
![Ethyl 2-({[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2719895.png)
![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2719897.png)
![1-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2719900.png)
![2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2719902.png)
![3-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B2719903.png)
